Unveiling the Isotopic Fingerprint: A Technical Guide to 1-Benzoylpiperazine-d8
Unveiling the Isotopic Fingerprint: A Technical Guide to 1-Benzoylpiperazine-d8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological context of 1-Benzoylpiperazine-d8. This deuterated analog of 1-Benzoylpiperazine (BZP), a known psychoactive substance, serves as a crucial tool in metabolism studies, pharmacokinetic research, and as an internal standard for quantitative analysis. The strategic replacement of hydrogen atoms with deuterium offers a unique isotopic signature, enabling precise tracking and quantification in complex biological matrices.
Core Chemical and Physical Properties
The introduction of eight deuterium atoms into the piperazine ring of 1-Benzoylpiperazine results in a molecule with a higher molecular weight and subtly altered physical properties compared to its non-deuterated counterpart. While comprehensive experimental data for the deuterated compound is not extensively published, the following tables summarize the known properties of 1-Benzoylpiperazine and the calculated or inferred properties of 1-Benzoylpiperazine-d8.
| Chemical Property | 1-Benzoylpiperazine | 1-Benzoylpiperazine-d8 | Reference |
| Molecular Formula | C₁₁H₁₄N₂O | C₁₁H₆D₈N₂O | [1] |
| Molecular Weight | 190.24 g/mol | ~198.30 g/mol (calculated) | [1] |
| CAS Number | 13754-38-6 | 1219805-49-8 | [1][2] |
| Appearance | White to almost white crystalline powder | Data not available |
| Physical Property | 1-Benzoylpiperazine | 1-Benzoylpiperazine-d8 | Reference |
| Melting Point | 68 °C | Data not available | |
| Boiling Point | 207 °C at 10 mmHg | Data not available | |
| Solubility | Data not available | Data not available |
Experimental Protocols: Analytical Methodologies
The analysis of 1-Benzoylpiperazine and its deuterated analog is critical for forensic, toxicological, and pharmacological studies. Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the separation and identification of these compounds. The following is a representative protocol adapted from established methods for the analysis of 1-Benzoylpiperazine.[3][4]
Representative GC-MS Protocol for the Analysis of 1-Benzoylpiperazine-d8
1. Sample Preparation (from biological matrix, e.g., plasma)
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Protein Precipitation: To 500 µL of plasma, add 500 µL of methanol. Vortex for 30 seconds and centrifuge at 1,600 x g for 15 minutes at 4 °C.
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Enzymatic Hydrolysis: Collect the supernatant for further processing if conjugated metabolites are of interest.
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Liquid-Liquid Extraction:
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Alkalinize the sample to pH 11 with 1M NaOH.
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Add 1 mL of tert-butyl methyl ether, vortex vigorously, and centrifuge at 1,600 x g for 5 minutes.
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Collect the organic phase and evaporate to dryness under a stream of nitrogen.
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-
Solid Phase Extraction (SPE):
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Dissolve the residue in 3 mL of 0.2 M sodium acetate buffer (pH 5.2).
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Condition an OASIS MCX SPE column with 2 mL of methanol, followed by 2 mL of 0.1 M HCl.
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Apply the sample to the column.
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Wash the column with 2 mL of 0.1 M HCl and then 2 mL of methanol.
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Elute the analyte with 2 mL of a 5% NH₄OH in methanol solution.
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Evaporate the eluate to dryness under nitrogen.
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2. Derivatization
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To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
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Incubate at 70 °C for 30 minutes.
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Cool to room temperature and dry under a stream of nitrogen.
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Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Conditions
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Gas Chromatograph: Agilent 6890N or equivalent.
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Mass Spectrometer: Agilent 5975 or equivalent.
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Column: J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
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Injector: Splitless mode at 250 °C.
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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Oven Temperature Program:
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Initial temperature: 100 °C, hold for 5 minutes.
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Ramp: 10 °C/min to 290 °C.
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Hold: 290 °C for 20 minutes.
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-
Mass Spectrometer: Electron ionization (EI) mode, scanning a mass range appropriate for the target analytes.
Biological Activity and Signaling Pathways
1-Benzoylpiperazine, the non-deuterated parent compound of 1-Benzoylpiperazine-d8, exerts its effects on the central nervous system primarily through interaction with the dopaminergic and serotonergic systems.[5][6][7] It has a mixed mechanism of action, functioning as a releasing agent and reuptake inhibitor of dopamine and serotonin.[5][7] This leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in stimulant and euphoric effects.[5]
The following diagrams illustrate the proposed mechanisms of action of 1-Benzoylpiperazine at the synaptic level.
Conclusion
1-Benzoylpiperazine-d8 is an indispensable tool for advanced research in the fields of pharmacology, toxicology, and drug metabolism. Its isotopic labeling provides a stable and reliable method for the precise quantification and differentiation from its non-deuterated counterpart. While further experimental data on the specific physical properties of the deuterated form are warranted, the established analytical methods for 1-Benzoylpiperazine provide a robust framework for its detection and analysis. The understanding of its interaction with dopaminergic and serotonergic pathways, inherited from its parent compound, allows for its effective use in elucidating the complex mechanisms of psychoactive substances.
References
- 1. 1-Benzoylpiperazine | C11H14N2O | CID 762654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(Benzoyl)piperazine--d8 CAS#: 1219805-49-8 [chemicalbook.com]
- 3. scholars.direct [scholars.direct]
- 4. scholars.direct [scholars.direct]
- 5. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 6. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
